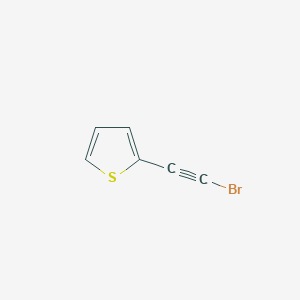

Thiophene, 2-(bromoethynyl)-

Description

Significance of Ethynyl (B1212043) and Halogenated Thiophene (B33073) Architectures in Organic Synthesis

Ethynyl and halogenated thiophenes are foundational components in the toolkit of synthetic organic chemists. The thiophene ring itself is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.gov Halogenation of the thiophene ring, often at the 2- and 5-positions, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. jcu.edu.au This allows for the facile construction of carbon-carbon bonds, a cornerstone of molecular assembly.

The introduction of an ethynyl group further expands the synthetic utility of the thiophene core. The alkyne functionality can participate in a range of transformations, including cycloadditions, metal-catalyzed couplings like the Sonogashira reaction, and polymerization reactions. mdpi.com The combination of a halogen and an ethynyl group on the same thiophene scaffold, therefore, presents a powerful synthon with orthogonal reactivity, allowing for sequential and selective functionalization. This dual reactivity is crucial for the construction of π-conjugated polymers and oligomers with tailored electronic and optical properties, making them valuable in the development of organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comvulcanchem.comnih.gov

Role of 2-(Bromoethynyl)thiophene as a Versatile Synthetic Intermediate

Thiophene, 2-(bromoethynyl)- (CAS Number: 33675-51-3) is a prime example of a versatile synthetic intermediate. chemnet.com The bromine atom on the thiophene ring can be readily displaced through various cross-coupling reactions, while the bromoethynyl group offers a distinct site for further chemical modification. This allows for a stepwise and controlled elaboration of the molecular structure.

The synthesis of this key intermediate often begins with the bromination of thiophene. Various methods have been developed for this purpose, including direct bromination with bromine in a solvent like carbon tetrachloride or acetic acid. google.comprepchem.com More modern and environmentally conscious approaches utilize reagents like hydrogen peroxide and hydrobromic acid or even repurpose brominated wastewater. google.comgoogle.com Following the introduction of a bromine atom, the ethynyl group can be installed via a Sonogashira coupling reaction with a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene (B32187), followed by deprotection.

The reactivity of 2-(bromoethynyl)thiophene is exemplified by its participation in coupling reactions. For instance, the bromine atom can undergo Suzuki coupling with an arylboronic acid, while the ethynyl group remains available for a subsequent Sonogashira coupling with an aryl halide. This sequential reactivity is invaluable for the synthesis of well-defined, complex conjugated systems.

| Property | Value |

| CAS Number | 33675-51-3 chemnet.com |

| Molecular Formula | C6H3BrS chemnet.com |

| Molecular Weight | 187.06 g/mol |

Scope and Objectives of Academic Research on 2-(Bromoethynyl)thiophene

Academic research surrounding 2-(bromoethynyl)thiophene and related structures is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary focus is the development of more efficient, selective, and environmentally benign methods for the synthesis of 2-(bromoethynyl)thiophene and its derivatives. This includes exploring new catalysts, reaction conditions, and "green" chemistry approaches to minimize waste and improve atom economy. nih.govresearchgate.net

Exploration of Reactivity and Mechanistic Studies: Researchers are actively investigating the scope and limitations of the reactions involving 2-(bromoethynyl)thiophene. This includes detailed mechanistic studies to understand the factors that control regioselectivity and stereoselectivity in its transformations.

Synthesis of Functional Materials: A major driving force for research in this area is the application of 2-(bromoethynyl)thiophene as a building block for advanced organic materials. Scientists are designing and synthesizing novel conjugated polymers and oligomers for use in electronic and optoelectronic devices. numberanalytics.comvulcanchem.com The goal is to fine-tune the material properties, such as the HOMO-LUMO gap, to optimize device performance. vulcanchem.com

Investigation of Structure-Property Relationships: A fundamental aspect of the research involves establishing clear relationships between the molecular structure of materials derived from 2-(bromoethynyl)thiophene and their resulting physical and chemical properties. This understanding is crucial for the rational design of new materials with desired functionalities.

Structure

3D Structure

Properties

CAS No. |

33675-51-3 |

|---|---|

Molecular Formula |

C6H3BrS |

Molecular Weight |

187.06 g/mol |

IUPAC Name |

2-(2-bromoethynyl)thiophene |

InChI |

InChI=1S/C6H3BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H |

InChI Key |

OTUMEGGJLXKPMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C#CBr |

Origin of Product |

United States |

Synthetic Methodologies for Thiophene, 2 Bromoethynyl

General Strategies for the Preparation of Alkynyl Bromides

The synthesis of alkynyl bromides is a fundamental transformation in organic chemistry, providing valuable building blocks for further elaboration. The most common approaches involve the halogenation of terminal alkynes or other related halogenation techniques.

Bromination of Terminal Alkynes

The direct bromination of terminal alkynes is a widely employed method for the preparation of 1-bromoalkynes. This transformation can be achieved using various brominating agents and reaction conditions. A common reagent for this purpose is N-bromosuccinimide (NBS), often in the presence of a catalyst or a base. For instance, the reaction of a terminal alkyne with NBS can be facilitated by a silver catalyst, such as silver nitrate (B79036) (AgNO₃), in a solvent like acetone.

Another effective method involves the use of a base to generate an acetylide intermediate, which then reacts with a bromine source. For example, treating a terminal alkyne with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of elemental bromine (Br₂), affords the corresponding 1-bromoalkyne.

Recent advancements have focused on developing milder and more efficient conditions. One such method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in conjunction with NBS or other N-haloimides. acs.org This approach offers good to excellent yields at room temperature and features a short reaction time, making it a practical and metal-free alternative. acs.org

A summary of common conditions for the bromination of terminal alkynes is presented in the table below.

| Brominating Agent | Catalyst/Base | Solvent(s) | Typical Yield (%) |

| NBS | AgNO₃ | Acetone | High |

| Br₂ | n-BuLi | THF/Hexanes | Good |

| NBS | DBU | Various | Good to Excellent |

Other Halogenation Approaches

Beyond direct bromination of terminal alkynes, other halogenation strategies can be employed. One such approach is the Hunsdiecker reaction of propiolic acids using N-halosuccinimides as a source of Br⁺. This reaction, catalyzed by triethylamine, can convert propiolic acids to 1-halo-1-alkynes in good yields within a very short reaction time.

Another method involves the oxidative halogenation of terminal alkynes. This can be achieved using an oxidant such as chloramine-B in the presence of a bromide source like sodium bromide (NaBr). acs.org This direct oxidative halogenation provides synthetically valuable 1-bromoalkynes in very good yields under mild reaction conditions. acs.org

Targeted Synthesis Routes for 2-(Bromoethynyl)thiophene

The synthesis of the target molecule, 2-(bromoethynyl)thiophene, can be accomplished by applying the general principles of alkyne bromination to a specific precursor or by constructing the molecule through carbon-carbon bond-forming reactions.

Preparation via Bromination of 2-Ethynylthiophene (B1312097)

A direct and logical route to 2-(bromoethynyl)thiophene involves the bromination of 2-ethynylthiophene. This reaction follows the general principles outlined for the bromination of terminal alkynes. A common and effective method is the reaction of 2-ethynylthiophene with N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent, and the addition of a catalytic amount of a silver salt can facilitate the reaction.

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 2-Ethynylthiophene | NBS, AgNO₃ (cat.) | Acetone | Not specified | General Method |

While specific yields for this exact transformation are not widely reported in readily available literature, the methodology is well-established for a wide range of terminal alkynes, suggesting it is a viable and high-yielding approach.

Synthesis through Cross-Coupling Strategies

An alternative and powerful approach to 2-(bromoethynyl)thiophene is through cross-coupling reactions, most notably the Sonogashira coupling. escholarship.orggoogle.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. escholarship.orggoogle.com

In the context of synthesizing 2-(bromoethynyl)thiophene, one could envision two main retrosynthetic disconnections for a Sonogashira coupling:

Coupling of a 2-halothiophene with a bromoacetylene derivative: This would involve reacting a 2-halothiophene, such as 2-iodothiophene (B115884) or 2-bromothiophene (B119243), with a suitable bromoacetylene synthon. However, the handling of highly reactive and potentially unstable bromoacetylene can be challenging.

Coupling of 2-ethynylthiophene with a brominating agent: This is conceptually similar to direct bromination but within a cross-coupling catalytic cycle. A more practical Sonogashira approach would involve coupling a protected or silyl-protected 2-ethynylthiophene with a brominating agent, followed by deprotection.

A more direct cross-coupling strategy would be the coupling of a 2-halothiophene with a terminal alkyne that can be subsequently brominated. For example, 2-iodothiophene can be coupled with trimethylsilylacetylene (B32187) under Sonogashira conditions. The resulting 2-((trimethylsilyl)ethynyl)thiophene can then be deprotected to give 2-ethynylthiophene, which can be brominated as described in section 2.2.1. Alternatively, direct conversion of the trimethylsilyl (B98337) group to a bromide has been reported using NBS. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Solvent(s) | General Yield (%) |

| 2-Iodothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | High |

| 2-((Trimethylsilyl)ethynyl)thiophene | NBS | Not specified | Not specified | >90 (for analogous systems) mdpi.com |

Emerging and Sustainable Synthetic Protocols for 2-(Bromoethynyl)thiophene

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. acs.org These efforts aim to reduce the use of hazardous reagents and solvents, improve atom economy, and utilize milder reaction conditions.

For the synthesis of haloalkynes, including 2-(bromoethynyl)thiophene, several sustainable approaches are emerging. The use of DBU and N-haloimides, as mentioned earlier, represents a metal-free and efficient method for the bromination of terminal alkynes. acs.org This avoids the use of heavy metal catalysts and harsh bases.

In the realm of thiophene (B33073) synthesis itself, environmentally friendly methods are being developed, which could be adapted for the synthesis of precursors to 2-(bromoethynyl)thiophene. acs.org These include the use of greener solvents like water or ionic liquids and the development of catalytic systems that operate under milder conditions. acs.orgresearchgate.net For instance, the synthesis of halogenated thiophenes has been achieved using sodium halides as the halogen source in ethanol, which is considered a green solvent. researchgate.net

Furthermore, enzymatic halogenation of terminal alkynes is a promising area of research for developing highly selective and environmentally benign synthetic routes. While not yet specifically applied to 2-(bromoethynyl)thiophene, the discovery of enzymes capable of this transformation opens up future possibilities for biocatalytic synthesis.

Another sustainable approach is the use of mechanochemistry, such as ball milling, to drive reactions. A metal-free, deoxygenative alkynylation of heterocyclic N-oxides with terminal alkynes, including 2-ethynylthiophene, has been reported under ball-milling conditions, offering a solvent-free and energy-efficient alternative to traditional methods. acs.org

Chemical Reactivity and Transformation Pathways of Thiophene, 2 Bromoethynyl

Metal-Catalyzed Cross-Coupling Reactions

The bromoethynyl moiety of 2-(bromoethynyl)thiophene is particularly susceptible to metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of complex organic molecules.

Nickel-Catalyzed Synthesis of Unsymmetrical 1,3-Diynes from 2-(Bromoethynyl)thiophene with Organoalane Reagents

A highly efficient method for the synthesis of unsymmetrical 1,3-diynes involves the nickel-catalyzed cross-coupling of 2-(bromoethynyl)thiophene with organoalane reagents. rsc.orgrsc.org This reaction provides a straightforward route to conjugated diyne systems, which are significant structural motifs in natural products, pharmaceuticals, and advanced materials. rsc.org The process is notable for its high yields and operational simplicity. rsc.orgrsc.org

The reaction of 2-(bromoethynyl)thiophene with diethyl-(2-phenylethynyl)aluminum, catalyzed by a nickel(II) acetate (B1210297) and (o-furyl)3P system, produces the corresponding unsymmetrical conjugated 1,3-diyne in a 94% isolated yield. researchgate.net This highlights the effectiveness of heterocyclic bromoalkynes as substrates in this coupling reaction. researchgate.net The general applicability of this method has been demonstrated with a variety of 1-bromoalkynes bearing aryl, heteroaryl, or alkyl groups, which couple efficiently to yield the desired unsymmetrical conjugated 1,3-diynes with good functional group compatibility. rsc.org

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Ni(OAc)2 / (o-furyl)3P | 2-(Bromoethynyl)thiophene | Diethyl-(2-phenylethynyl)aluminum | 2-(4-Phenylbuta-1,3-diyn-1-yl)thiophene | 94 | researchgate.net |

Palladium-Catalyzed Cross-Coupling Variants (e.g., Sonogashira coupling with diverse nucleophiles)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 2-(bromoethynyl)thiophene is a versatile substrate in this context. nih.govyoutube.com The Sonogashira coupling, in particular, is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. libretexts.orgorganic-chemistry.org

The Sonogashira reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgorganic-chemistry.org This methodology has been successfully applied to the coupling of various terminal alkynes with halogenated thiophenes. researchgate.net For instance, the synthesis of 2-bromo-5-ethynylthiophene (B12079) can be achieved through a Sonogashira coupling of 2-bromothiophene (B119243) with trimethylsilylacetylene (B32187), followed by desilylation. This underscores the utility of palladium catalysis in functionalizing the thiophene (B33073) core.

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts. libretexts.org Furthermore, the scope of palladium-catalyzed cross-coupling extends beyond Sonogashira, with reactions like the Suzuki-Miyaura coupling being used for the regioselective functionalization of halogenated heterocycles, including thiophene derivatives. nih.govnih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

| Pd(PPh₃)₄ / CuI | 2-Bromothiophene | Trimethylsilylacetylene | 2-Bromo-5-(trimethylsilylethynyl)thiophene | |

| Pd(0) / Cu(I) | Aryl/Vinyl Halide | Terminal Alkyne | Conjugated Enyne/Arylalkyne | libretexts.orgorganic-chemistry.org |

| Pd(OAc)₂ / SPhos | Bromothiophene | Arylboronic acid | Arylthiophene | nih.gov |

Vicinal Difunctionalization of the Alkynyl Bromide Moiety (e.g., Nickel-Catalyzed Thiosulfonylation with Thiosulfonates)

The alkynyl bromide functionality in 2-(bromoethynyl)thiophene can undergo vicinal difunctionalization, a process that introduces two different functional groups across the carbon-carbon triple bond. thieme-connect.com A notable example is the nickel-catalyzed thiosulfonylation with thiosulfonates. thieme-connect.com This reaction provides a convenient and highly regioselective method for the synthesis of (E)-1,2-thiosulfonylethenes. thieme-connect.com

The reaction proceeds via an atom transfer radical addition (ATRA) mechanism and is tolerant of a wide range of functional groups on both the alkynyl bromide and the thiosulfonate. thieme-connect.com Specifically, the reaction of 2-(bromoethynyl)thiophene with S-p-tolyl 4-methylbenzenesulfonothioate in the presence of a nickel catalyst and cesium carbonate yields the corresponding (E)-1-(thien-2-yl)-2-(p-tolylthio)vinyl p-tolyl sulfone. thieme-connect.com This transformation highlights the ability to selectively functionalize the alkyne portion of the molecule while leaving the thiophene ring intact.

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| NiCl₂·6H₂O | 2-(Bromoethynyl)thiophene | S-p-tolyl 4-methylbenzenesulfonothioate | (E)-1-(thien-2-yl)-2-(p-tolylthio)vinyl p-tolyl sulfone | Not specified | thieme-connect.com |

Transformations Involving the Thiophene Ring System

The thiophene ring in 2-(bromoethynyl)thiophene possesses its own distinct reactivity, allowing for a variety of chemical modifications.

Electrophilic and Nucleophilic Reactions of the Thiophene Core

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. numberanalytics.comquimicaorganica.org Due to the electron-donating effect of the sulfur atom, thiophene is more reactive towards electrophiles than benzene. numberanalytics.com Substitution typically occurs preferentially at the 2-position. pearson.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.comquimicaorganica.org For instance, the bromination of thiophene can yield 2-bromothiophene. numberanalytics.com The presence of the bromoethynyl group at the 2-position will influence the regioselectivity of subsequent electrophilic substitutions on the thiophene ring.

While less common than electrophilic substitution, thiophene can also undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is substituted with strong electron-withdrawing groups. nih.govscite.ai The presence of a halogen, such as the bromine in the bromoethynyl group, can act as a leaving group in such reactions. numberanalytics.com The mechanism of nucleophilic substitution on thiophene derivatives often proceeds through an addition-elimination pathway. nih.gov

| Reaction Type | Reagent | Product Type | Reference |

| Electrophilic Substitution (Nitration) | Fuming Nitric Acid / Acetic Anhydride | Nitrothiophene | youtube.com |

| Electrophilic Substitution (Bromination) | Bromine | Bromothiophene | numberanalytics.com |

| Nucleophilic Aromatic Substitution | Pyrrolidine | Aminothiophene | nih.gov |

Cyclization Reactions Utilizing the Bromoethynyl Group (e.g., to form fused thiophene systems)

The bromoethynyl group is a versatile functional handle for the construction of fused ring systems. Intramolecular cyclization reactions can lead to the formation of thieno-fused heterocycles, which are of interest in materials science and medicinal chemistry.

One approach involves a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization. For example, coupling of a suitably substituted bromo-phenoxy derivative with a terminal acetylene (B1199291) can lead to the formation of 2,3-disubstituted benzo[b]furans. organic-chemistry.org While this example leads to a benzofuran, similar strategies can be envisioned for the synthesis of fused thiophene systems starting from 2-(bromoethynyl)thiophene.

Spectroscopic Characterization and Structural Elucidation of Thiophene, 2 Bromoethynyl

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in "Thiophene, 2-(bromoethynyl)-". The key vibrational modes are associated with the thiophene (B33073) ring, the carbon-carbon triple bond (alkyne), and the carbon-bromine bond.

The most diagnostic absorption band in the FTIR spectrum is that of the C≡C stretching vibration, which is expected to appear in the 2100–2260 cm⁻¹ region. vulcanchem.com This band is typically of medium to weak intensity. The C–Br stretching vibration gives rise to a signal in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. vulcanchem.com

The thiophene ring itself presents a series of characteristic vibrations. The C–H stretching vibrations of the aromatic ring are anticipated around 3100 cm⁻¹. nii.ac.jp In-plane C-H bending deformations are typically observed in the 1050-1250 cm⁻¹ range, while out-of-plane C-H bending deformations appear between 650-900 cm⁻¹. nii.ac.jp The stretching vibrations of the C-S bond within the thiophene ring are also identifiable, though their positions can vary.

Table 1: Expected Vibrational Frequencies for Thiophene, 2-(bromoethynyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡C | Stretching | 2100 - 2260 |

| C–Br | Stretching | 500 - 700 |

| Thiophene C–H | Stretching | ~3100 |

| Thiophene C–H | In-plane bending | 1050 - 1250 |

| Thiophene C–H | Out-of-plane bending | 650 - 900 |

| Thiophene Ring | Stretching | Multiple bands |

| Thiophene C–S | Stretching | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework of "Thiophene, 2-(bromoethynyl)-".

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the thiophene ring. Due to the electronegativity of the bromoethynyl substituent, these protons will be deshielded and resonate in the aromatic region, likely between δ 6.8 and 7.5 ppm. vulcanchem.com The precise chemical shifts and coupling patterns (doublets and doublets of doublets) will depend on the relative positions of the protons and the magnitudes of their spin-spin coupling constants (J-values).

The ¹³C NMR spectrum provides insight into the carbon skeleton. Key signals include those from the sp-hybridized carbons of the ethynyl (B1212043) group, which are expected to appear in the range of δ 70–90 ppm. vulcanchem.com The carbon atom of the thiophene ring directly attached to the bromoethynyl group will be significantly influenced by the substituent. The remaining thiophene ring carbons will also exhibit distinct chemical shifts in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiophene, 2-(bromoethynyl)-

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Thiophene Protons | 6.8 - 7.5 |

| ¹³C | Ethynyl Carbons | 70 - 90 |

| ¹³C | Thiophene Carbons | Aromatic Region |

To unambiguously assign the proton and carbon signals, advanced two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between the thiophene protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would establish long-range correlations between protons and carbons, confirming the connectivity of the bromoethynyl group to the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of "Thiophene, 2-(bromoethynyl)-". By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the molecular formula as C₆H₃BrS. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

Common fragmentation patterns in the mass spectrum would likely involve the loss of the bromine atom, the hydrobromic acid molecule (HBr), or cleavage of the ethynyl group.

Table 3: High-Resolution Mass Spectrometry Data for Thiophene, 2-(bromoethynyl)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃BrS |

| Exact Mass (for ⁷⁹Br) | 185.9217 |

| Exact Mass (for ⁸¹Br) | 187.9197 |

| Isotopic Pattern | Characteristic M⁺, M+2 peaks |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within the molecule. Due to the conjugated π-system extending from the thiophene ring through the ethynyl group, "Thiophene, 2-(bromoethynyl)-" is expected to exhibit strong absorption in the UV region, corresponding to π-π* transitions. The introduction of the bromoethynyl substituent is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene.

Fluorescence spectroscopy measures the emission of light from the molecule after electronic excitation. While many thiophene derivatives are fluorescent, the presence of the heavy bromine atom in "Thiophene, 2-(bromoethynyl)-" may lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the compound may exhibit weak fluorescence or be non-fluorescent.

Table 4: Expected Electronic Spectroscopy Data for Thiophene, 2-(bromoethynyl)-

| Spectroscopy | Expected Observation |

|---|---|

| UV-Vis Absorption | Strong absorption in the UV region (π-π* transitions) |

| Fluorescence Emission | Potentially weak or no fluorescence |

X-ray Crystallography for Single Crystal Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and the broader scientific literature reveals that, to date, the single crystal structure of Thiophene, 2-(bromoethynyl)- has not been reported. Consequently, no experimental crystallographic data, including unit cell dimensions, space group, and detailed atomic coordinates, are available for this specific compound.

While the crystal structures of numerous thiophene derivatives have been determined, providing a general understanding of the thiophene ring's behavior in the solid state, a direct and precise structural analysis for Thiophene, 2-(bromoethynyl)- remains an area for future research. The synthesis of a suitable single crystal and its subsequent analysis by X-ray crystallography would be required to elucidate its specific solid-state conformation and packing arrangement.

Computational Chemistry and Theoretical Investigations of Thiophene, 2 Bromoethynyl

Quantum Chemical Methodologies for Electronic Structure Analysis

The application of quantum chemical methods is essential for a detailed understanding of the electronic structure of molecules like Thiophene (B33073), 2-(bromoethynyl)-. These computational techniques allow for the calculation of various molecular properties from first principles.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For Thiophene, 2-(bromoethynyl)-, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms, calculating vibrational frequencies to confirm the structure as a true minimum on the potential energy surface, and determining the total electronic energy. Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-311++G(d,p)), would be tested to find the most appropriate level of theory for this system.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Thiophene, 2-(bromoethynyl)-

| Property | Calculated Value | Units |

| Total Electronic Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| Rotational Constants | Data not available | GHz |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. Specific values are not available in the surveyed literature.

Ab Initio Methods for High-Level Calculations

To achieve higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for molecules containing π-systems and heavy atoms like bromine. These high-level calculations would serve to benchmark the results obtained from DFT and provide more reliable electronic property data.

Molecular Orbital Analysis and Electronic Properties

The electronic behavior and reactivity of a molecule are governed by the distribution and energies of its molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. For Thiophene, 2-(bromoethynyl)-, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the ethynyl (B1212043) group, while the LUMO would likely have significant contributions from the antibonding orbitals of the π-system. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Thiophene, 2-(bromoethynyl)-

| Molecular Orbital | Energy |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The data in this table is hypothetical. Specific values from computational studies are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. In an MEP map of Thiophene, 2-(bromoethynyl)-, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These would likely be located around the thiophene ring and the triple bond of the ethynyl group. Conversely, regions of positive potential (colored blue) would highlight electron-deficient areas prone to nucleophilic attack, such as the hydrogen atoms and potentially the region around the bromine atom due to σ-hole effects.

Simulation of Spectroscopic Data

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for simulating the spectroscopic properties of molecules like Thiophene, 2-(bromoethynyl)-. These simulations provide a theoretical counterpart to experimental data, aiding in the interpretation of spectra and the understanding of the underlying molecular vibrations and electronic transitions.

The vibrational spectra of Thiophene, 2-(bromoethynyl)- can be predicted through quantum chemical calculations. These calculations determine the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks observed in Fourier-transform infrared (FTIR) and Raman spectroscopy. The assignments of these vibrational modes are typically performed with the aid of normal coordinate analysis and potential energy distribution (PED). nih.gov

The predicted vibrational frequencies for Thiophene, 2-(bromoethynyl)- would encompass several key regions characteristic of its functional groups. High-frequency vibrations are expected for the C-H stretching modes of the thiophene ring. nih.gov The C≡C stretching vibration of the bromoethynyl group is a distinctive feature and would appear in the typical alkyne region of the spectrum. The thiophene ring itself will exhibit a series of characteristic C-C and C-S stretching and bending vibrations. nih.gov The C-Br stretching vibration is expected at lower frequencies.

A theoretical investigation would typically involve geometry optimization of the molecule followed by frequency calculations at a chosen level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The calculated harmonic vibrational frequencies are often scaled to better match experimental values. nih.gov

Table 1: Predicted Vibrational Modes for Thiophene, 2-(bromoethynyl)-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C≡C Stretch | 2260 - 2100 | Medium (Raman), Weak (IR) |

| Thiophene Ring C=C/C-C Stretch | 1600 - 1400 | Medium to Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-plane Bend | 900 - 650 | Strong |

| C-Br Stretch | 650 - 500 | Medium to Strong |

Note: The exact frequencies and intensities would be determined by the specific computational method and basis set used.

The electronic absorption spectra (UV-Vis) of Thiophene, 2-(bromoethynyl)- can be simulated using time-dependent density functional theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths, which correlate to the absorption maxima (λmax) and intensities in the experimental spectrum. nih.gov

For an aromatic compound like Thiophene, 2-(bromoethynyl)-, the electronic transitions are primarily of the π → π* type. hnue.edu.vnyoutube.com The extended conjugation provided by the ethynyl group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted thiophene. hnue.edu.vn The presence of the bromine atom, with its lone pairs, can also influence the electronic structure and the resulting spectrum. hnue.edu.vn

Computational studies can predict the energies of the lowest-lying excited states and the nature of the electronic transitions, such as the involvement of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.commdpi.com

Table 2: Predicted Electronic Transitions for Thiophene, 2-(bromoethynyl)-

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~280-320 | Moderate | π → π* transition involving the HOMO and LUMO, primarily localized on the thiophene and ethynyl moieties. |

| S₀ → S₂ | ~240-270 | High | Higher energy π → π* transition. |

Note: The predicted wavelengths and oscillator strengths are illustrative and would depend on the computational level and solvent model used. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.netresearchgate.net For Thiophene, 2-(bromoethynyl)-, theoretical studies could explore various potential reactions, such as cycloaddition reactions at the alkyne, nucleophilic substitution at the bromine atom, or metal-catalyzed cross-coupling reactions. mdpi.comacs.org

A computational investigation of a reaction mechanism typically involves the following steps:

Locating Stationary Points: The geometries of the reactants, products, intermediates, and transition states on the potential energy surface are optimized. mdpi.com

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding the reaction kinetics. researchgate.netrsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a transition state connects the correct reactants and products.

For example, a study on the [3+2] cycloaddition of an azide (B81097) to the bromoethynyl group of Thiophene, 2-(bromoethynyl)- would identify the transition state for the concerted or stepwise pathway and determine the activation barrier, providing insights into the feasibility and regioselectivity of the reaction. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (if applicable)

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Computational methods can be used to analyze these interactions and predict the crystal packing of Thiophene, 2-(bromoethynyl)-. nih.gov

Key intermolecular interactions that could be expected for this molecule include:

π-π Stacking: The aromatic thiophene rings can stack on top of each other.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

C-H···π Interactions: The C-H bonds of the thiophene ring can interact with the π-system of neighboring molecules.

C-H···Br Hydrogen Bonding: Weak hydrogen bonds may form between C-H groups and the bromine atom.

Computational tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analysis can provide deeper insights into the nature and strength of these interactions. nih.gov The analysis of intermolecular interaction energies helps in understanding the stability of different crystal packing arrangements. nih.gov

Applications of Thiophene, 2 Bromoethynyl in Advanced Materials Science

Precursor in the Synthesis of Conjugated Polymers and Oligomers

The rigid and planar structure of the thiophene (B33073) ring, combined with the linear acetylenic linkage, makes 2-(bromoethynyl)thiophene an ideal monomer for creating highly conjugated polymers and oligomers. These materials are at the forefront of research for next-generation electronics due to their potential for combining the processing advantages of polymers with the electronic properties of semiconductors.

Development of Polythiophenes with Tailored Electronic Properties

The electronic and optical properties of polythiophenes can be precisely tuned by controlling their chemical structure. The degree of polymerization and the nature of substituents on the thiophene ring play a crucial role in determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the material's band gap. mdpi.com As the degree of polymerization in polythiophene increases, the LUMO energy tends to decrease while the HOMO energy increases, leading to a smaller band gap. mdpi.com

The incorporation of the bromoethynyl moiety from 2-(bromoethynyl)thiophene into the polymer backbone introduces a linear, rigid segment that enhances π-conjugation. This extended conjugation typically leads to a red shift in the absorption spectra and a lower band gap, which are desirable properties for many optoelectronic devices. Furthermore, functionalization of polythiophenes can alter their solubility, processability, and electronic properties. nih.gov

Table 1: Calculated Electronic Properties of Polythiophene (PT) Derivatives

| Polymer Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| T1 (Thiophene) | -6.7 | -1.2 | 5.5 |

| T6 (α-Sexithiophene) | -4.9 ± 0.2 | - | - |

| Approaching T∞ | - | - | ~2.0 |

This table presents calculated and experimental values for thiophene and its polymers, illustrating the effect of polymerization on electronic properties. The values for T1 and T6 are derived from experimental measurements, while the trend for an infinite polymer (T∞) is based on theoretical calculations. mdpi.com

Strategies for Regioregular Polymerization Utilizing the Bromoethynyl Moiety

The performance of polythiophenes in electronic devices is highly dependent on their regioregularity, which refers to the specific orientation of the monomer units in the polymer chain. A high degree of head-to-tail (HT) coupling leads to more ordered, crystalline structures with enhanced charge carrier mobility. nih.gov The bromoethynyl group of 2-(bromoethynyl)thiophene provides a reactive handle for various polymerization techniques that can achieve high regioregularity.

Several synthetic strategies have been developed to produce regioregular polythiophenes. These include:

Glaser and Hay Coupling: These are oxidative homocoupling reactions of terminal alkynes catalyzed by copper salts. rsc.orgwikipedia.orgorganic-chemistry.org The bromoethynyl group can be converted to a terminal alkyne and then polymerized using these methods to form poly(ethynylthiophene)s.

Sonogashira Coupling: This is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netrsc.orgresearchgate.netbeilstein-journals.org 2-(Bromoethynyl)thiophene can be polymerized with itself or other monomers using this method, offering a versatile route to well-defined conjugated polymers.

Kumada Catalyst-Transfer Polycondensation (KCTP): This method, often utilizing nickel or palladium catalysts, is a chain-growth polymerization that allows for the synthesis of polythiophenes with controlled molecular weight and high regioregularity. researchgate.net

Deprotonative Polymerization: This technique involves the deprotonation of a C-H bond on the thiophene ring, followed by metal-catalyzed polymerization. nih.govrsc.org

The choice of polymerization method influences the resulting polymer's properties. For instance, dehydrobrominative polycondensation offers higher atom efficiency compared to dehalogenative methods. nih.gov The structural homogeneity of regioregular polythiophenes leads to improved photonic and electronic properties compared to their regioirregular counterparts. nih.gov

Copolymerization with Other Monomers for Hybrid Materials

To further tune the properties of thiophene-based polymers, 2-(bromoethynyl)thiophene can be copolymerized with other monomers to create hybrid materials. This approach allows for the combination of desirable characteristics from different building blocks, leading to materials with optimized performance for specific applications.

Common comonomers include:

Fluorene (B118485): Copolymerization with fluorene units can lead to polymers with high photoluminescence quantum yields and good thermal stability. nih.govscilit.com Suzuki polycondensation is a common method for synthesizing alternating fluorene-thiophene copolymers. nih.gov

Benzothiadiazole (BTZ): BTZ is an electron-accepting unit, and its incorporation into a polythiophene backbone creates a donor-acceptor (D-A) copolymer. nih.govresearchgate.netrsc.org This D-A architecture effectively lowers the polymer's band gap, which is beneficial for applications in organic photovoltaics. nih.govnih.gov Stille coupling and Suzuki coupling are frequently employed for these copolymerizations. nih.govmdpi.com

The properties of these copolymers can be finely controlled by the choice of comonomer and the polymerization conditions. For example, in thiophene-benzothiadiazole copolymers, increasing the electron-withdrawing strength of substituents on the BTZ unit can further decrease the band gap. nih.gov

Building Block for Organic Electronic and Optoelectronic Devices

The unique electronic and optical properties of polymers and oligomers derived from 2-(bromoethynyl)thiophene make them promising candidates for a variety of organic electronic and optoelectronic devices.

Integration into Materials for Organic Thin-Film Transistors (OTFTs)

Organic Thin-Film Transistors (OTFTs) are fundamental components of modern organic electronics, finding applications in flexible displays, sensors, and RFID tags. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. researchgate.netresearchgate.net

Thiophene-based materials, including those synthesized from 2-(bromoethynyl)thiophene, are widely used in OTFTs. The planarity and extended π-conjugation of these materials facilitate intermolecular charge transport. Solution-processable thieno[3,2-b]thiophene-based molecules have been incorporated into OTFTs, demonstrating the potential of this class of materials. researchgate.net The molecular structure and the resulting thin-film morphology are critical factors influencing device performance. researchgate.net

Contribution to Organic Photovoltaics (OPVs) and Solar Cell Architectures

Organic Photovoltaics (OPVs) offer the potential for low-cost, flexible, and lightweight solar energy conversion. The active layer in an OPV typically consists of a bulk heterojunction (BHJ) blend of a p-type (donor) and an n-type (acceptor) organic semiconductor. Polythiophenes are among the most studied donor materials in OPVs. nih.govnih.gov

Polymers derived from 2-(bromoethynyl)thiophene can be designed to have favorable properties for OPV applications. The ability to tune the HOMO and LUMO energy levels through copolymerization is particularly important for achieving efficient charge separation at the donor-acceptor interface. Donor-acceptor copolymers based on thiophene and benzothiadiazole units have been shown to be effective in polymer solar cells. rsc.org The introduction of the ethynyl (B1212043) linkage can lead to more planar polymer backbones, which can improve intermolecular packing and charge transport.

The efficiency of OPVs is also strongly dependent on the morphology of the active layer. The choice of solvent and processing conditions can significantly impact the phase separation and crystallinity of the donor and acceptor materials, which in turn affects exciton (B1674681) dissociation and charge collection. nih.gov

Design of Materials for Organic Light-Emitting Diodes (OLEDs)

The direct incorporation of "Thiophene, 2-(bromoethynyl)-" into OLED device structures is not a widely reported strategy. Instead, its significance lies in its potential as a precursor for synthesizing larger, conjugated molecules that are essential for OLEDs. The inherent properties of the thiophene ring, such as its electron-rich nature and propensity for π-stacking, combined with the rigid, linear geometry of the ethynyl group, make it a desirable structural motif for materials intended for organic electronics.

Researchers utilize "Thiophene, 2-(bromoethynyl)-" in cross-coupling reactions, such as the Sonogashira coupling, to extend the conjugation length of a molecule. This process is fundamental to tuning the electronic and photophysical properties of organic materials. For instance, it can be coupled with other aromatic or heteroaromatic systems to create oligomers and polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for efficient charge injection, transport, and recombination in an OLED device.

While specific data on OLEDs fabricated directly with "Thiophene, 2-(bromoethynyl)-" is scarce, the properties of related, more complex molecules synthesized from it are well-studied. These derivative compounds are often investigated for their potential as hole-transporting materials, electron-transporting materials, or as part of the emissive layer. The inclusion of the thienylethynyl unit can enhance thermal stability and influence the morphology of thin films, which are crucial factors for the longevity and efficiency of OLEDs.

| Property | Significance in OLED Materials | Role of the Thienylethynyl Moiety |

| π-Conjugation | Influences the HOMO/LUMO energy levels and the material's color and conductivity. | The thiophene and ethynyl groups extend the conjugated system. |

| Rigidity | Affects the material's thermal stability and can lead to desirable molecular packing. | The linear alkyne linker imparts structural rigidity. |

| Electron-Rich Nature | Thiophene can facilitate hole transport. | The thiophene ring is an excellent electron donor. |

| Film Morphology | Impacts charge carrier mobility and device efficiency. | The overall molecular structure, which can be built from this compound, dictates film properties. |

Role in the Creation of Novel Framework Materials

In the realm of porous materials, "Thiophene, 2-(bromoethynyl)-" serves as a potential building block for crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are known for their high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

The utility of "Thiophene, 2-(bromoethynyl)-" in this context stems from its bifunctional nature. The bromo and terminal alkyne groups can be used as points of connection to construct extended networks. For instance, the terminal alkyne can be deprotonated and coordinated to a metal center in the formation of an MOF. Alternatively, both the bromo and ethynyl groups can participate in cross-coupling reactions to form the covalent bonds that define a COF. Specifically, ethynyl-linked COFs are of great interest due to their high chemical stability and permanent porosity.

However, direct examples of "Thiophene, 2-(bromoethynyl)-" being used as the primary linker in the synthesis of well-characterized MOFs or COFs are not prevalent in the literature. It is more commonly envisioned as a precursor that would first be modified—for example, by converting the bromo group into another functional group or by coupling it with other moieties to create a multitopic linker—before being incorporated into a framework structure. The resulting thienylethynyl-containing linkers can impart desirable electronic properties to the framework, potentially leading to materials with applications in sensing or heterogeneous catalysis.

| Framework Type | Potential Role of "Thiophene, 2-(bromoethynyl)-" | Key Enabling Reactions |

| Metal-Organic Frameworks (MOFs) | As a precursor to a linker that coordinates to metal ions. | Deprotonation of the alkyne; modification of the bromo group. |

| Covalent Organic Frameworks (COFs) | As a monomeric unit for building the framework through covalent bonds. | Sonogashira or other cross-coupling reactions. |

Future Research Directions and Emerging Opportunities for Thiophene, 2 Bromoethynyl

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of functionalized thiophenes often involves multi-step procedures with harsh reagents and significant waste generation. Future efforts will focus on developing more sustainable and efficient methods for the synthesis of 2-(bromoethynyl)thiophene and its derivatives. A key area of interest is the direct C-H alkynylation of thiophenes, which avoids the pre-functionalization steps typically required in cross-coupling reactions like the Sonogashira coupling. nih.gov

Recent advancements have demonstrated palladium-catalyzed C-H activation/alkynylation of thiophenes, offering a more atom-economical approach. nih.gov For instance, catalyst-controlled regiodivergent C-H alkynylation allows for selective functionalization at either the C2 or C5 position of 3-substituted thiophenes, a significant challenge in traditional synthesis. nih.gov The development of these methods using the thiophene (B33073) as the limiting reagent makes them suitable for late-stage functionalization of complex molecules. nih.gov

| Synthetic Strategy | Key Advantages | Potential for 2-(bromoethynyl)thiophene |

| Direct C-H Alkynylation | Atom economy, reduced steps, late-stage functionalization | Direct introduction of the bromoethynyl group onto a thiophene core. |

| Catalyst-Controlled Regioselectivity | Access to specific isomers | Selective synthesis of 2- and 5-alkynylated thiophene derivatives. nih.gov |

| Green Catalysis | Use of sustainable materials, recyclability | Application of heterogeneous catalysts like CuO nanoparticles for cleaner synthesis. nih.gov |

| One-Pot Reactions | Increased efficiency, reduced waste | Combining multiple synthetic steps into a single process. nih.gov |

Exploration of Unconventional Reactivity and Catalysis

The bromoalkynyl moiety in 2-(bromoethynyl)thiophene offers a rich playground for exploring unconventional reactivity and catalysis. The electron-withdrawing nature of the bromine atom and the triple bond's high electron density make it a versatile functional group for various transformations. Future research will likely delve into novel cycloaddition reactions, C-H functionalization, and the use of 2-(bromoethynyl)thiophene as a key component in catalytic cycles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in creating complex thiophene-based structures. jcu.edu.au Future work could explore the regioselective synthesis of novel thiophene derivatives by leveraging the reactivity of the bromoethynyl group. mdpi.com The development of new catalyst systems that can control the outcome of these reactions with high precision is an ongoing area of research. nih.gov

Moreover, the reactivity of related bromo-substituted thiophenes with various nucleophiles has shown potential for complex rearrangements and the formation of unexpected products. researchgate.net A deeper understanding of the reaction mechanisms, potentially through computational studies, could unlock new synthetic pathways to novel heterocyclic systems. The design of catalysts that can steer the reaction towards a desired outcome will be crucial.

Integration into Supramolecular Assemblies and Nanostructures

The planar and aromatic nature of the thiophene ring, combined with the linear and rigid bromoethynyl group, makes 2-(bromoethynyl)thiophene an excellent candidate for the construction of highly ordered supramolecular assemblies and nanostructures. These organized systems can exhibit unique optical, electronic, and catalytic properties that are not present in the individual molecules.

Research has shown that thiophene-based oligomers and dendrimers can self-assemble into various nanostructures, including 2-D crystals, nanowires, and nanoparticle aggregates. nih.govuh.edu The self-organization process is influenced by factors such as the nature of the substrate, the preparation method, and intermolecular interactions like π-π stacking and van der Waals forces. uh.edu The bromoethynyl group can participate in halogen bonding, providing an additional tool for directing the self-assembly process.

The formation of nanostructured microfibers from thiophene oligomers has been demonstrated, with properties such as fluorescence and conductivity. nih.gov By strategically modifying the core thiophene structure, it is possible to control the morphology and properties of the resulting nanofibers. nih.gov Future work will focus on incorporating 2-(bromoethynyl)thiophene into these systems to create novel materials with tailored functions for applications in organic electronics and sensor technology. The ability to form ordered structures on different metal surfaces further expands the potential applications of these materials in next-generation electronic devices. mdpi.com

| Nanostructure | Formation Principle | Potential Application |

| 2-D Crystals | Self-assembly on solid substrates | Organic field-effect transistors |

| Nanowires | Controlled aggregation of thiophene derivatives nih.govuh.edu | Nanoelectronics, sensors |

| Nanoparticle Aggregates | Spontaneous aggregation in solution or on surfaces | Drug delivery, catalysis |

| Nanostructured Microfibers | Self-assembly of functionalized thiophene oligomers nih.gov | Conductive materials, chiral sensors |

Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully understand and control the synthesis and function of materials derived from 2-(bromoethynyl)thiophene, it is crucial to study the dynamic processes involved in their formation and operation. Advanced in-situ characterization techniques provide real-time information about reaction kinetics, structural evolution, and the interplay of different components in a system.

Techniques such as in-situ NMR and UV-visible spectroscopy can be used to monitor the progress of polymerization reactions involving 2-(bromoethynyl)thiophene, providing insights into the reaction mechanism and the structure of the resulting polymers. researchgate.net These techniques can help in optimizing reaction conditions to achieve polymers with desired molecular weights and properties. researchgate.net

For studying the formation of supramolecular assemblies on surfaces, low-temperature scanning tunneling microscopy (STM) is a powerful tool. mdpi.com It allows for the direct visualization of molecular self-assembly with sub-molecular resolution, providing valuable information about the influence of the substrate and intermolecular interactions on the final structure. mdpi.com Combining these experimental techniques with computational modeling will provide a comprehensive understanding of the dynamic processes at the molecular level.

Synergistic Approaches Combining Experimental and Computational Design

The combination of experimental synthesis and characterization with computational modeling offers a powerful strategy for the rational design of new materials based on 2-(bromoethynyl)thiophene. Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic, optical, and structural properties of molecules and materials before they are synthesized in the lab. mdpi.com

This synergistic approach has been successfully applied to the design of novel thiophene-based organic dyes for dye-sensitized solar cells. researchgate.net Computational screening can help in identifying promising candidates with desired properties, thus guiding the synthetic efforts and reducing the time and resources required for materials discovery. researchgate.netnih.gov For instance, molecular docking studies can predict the binding modes of thiophene derivatives with biological targets, aiding in the development of new therapeutic agents. colab.ws

In the context of 2-(bromoethynyl)thiophene, computational studies can be used to:

Predict the reactivity of the bromoethynyl group in various chemical transformations. mdpi.com

Simulate the self-assembly behavior of its derivatives to guide the design of novel nanostructures.

Calculate the electronic and optical properties of polymers and other materials incorporating this building block.

Elucidate reaction mechanisms and the role of catalysts in synthetic transformations. nih.gov

By integrating computational design with experimental validation, researchers can accelerate the discovery and development of new functional materials derived from 2-(bromoethynyl)thiophene with tailored properties for a wide range of applications. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(bromoethynyl)thiophene, and how do reaction conditions influence product selectivity?

The synthesis of 2-(bromoethynyl)thiophene can be achieved via electrochemical modification of the Corey–Fuchs reaction. For example, cathodic reduction of dibromovinyl precursors (e.g., 2-(2,2-dibromovinyl)thiophene) at optimized potentials (-1.8 V vs. Ag/AgCl) in a mixed solvent system (THF/H2O) with LiClO4 as the electrolyte selectively yields 2-(bromoethynyl)thiophene . Key factors include:

- Working potential : Over-reduction may lead to terminal alkynes (e.g., 2-ethynylthiophene).

- Solvent polarity : Non-polar solvents favor bromoethynyl retention, while polar solvents promote debromination.

- Catalyst-free conditions : Avoid metal catalysts to prevent unwanted cross-coupling side reactions.

Q. How can spectroscopic and computational methods characterize the electronic structure of 2-(bromoethynyl)thiophene?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths, vibrational frequencies, and frontier molecular orbitals (FMOs). For instance:

- C–Br bond length : ~1.79 Å, indicating moderate polarization.

- UV-Vis spectra : Strong absorption at ~320 nm (π→π* transition) correlates with HOMO-LUMO gaps (~4.1 eV) .

Experimental validation involves: - FT-IR : Peaks at 650–680 cm<sup>-1</sup> (C–Br stretch).

- NMR : <sup>13</sup>C signals at δ 85–90 ppm for sp-hybridized carbons in the ethynyl-Br moiety.

Q. What are the reactivity trends of 2-(bromoethynyl)thiophene in electrophilic substitution reactions?

The bromoethynyl group acts as a strong electron-withdrawing substituent, directing electrophiles to the 5-position of the thiophene ring. For example:

- Sulfonation : Reaction with H2SO4 at 0°C yields 5-sulfo-2-(bromoethynyl)thiophene .

- Friedel–Crafts alkylation : Limited reactivity due to reduced aromaticity; SnCl4 catalysis may enable 5-alkyl substitution .

Comparative studies with 2-ethylthiophene (electron-donating group) show opposite regioselectivity .

Q. How does the bromoethynyl group influence the compound’s stability under storage conditions?

2-(Bromoethynyl)thiophene is light- and temperature-sensitive. Storage recommendations:

Q. What are the known toxicity profiles of bromoethynyl-substituted thiophenes?

Thiophene derivatives with electron-deficient substituents (e.g., bromoethynyl) may exhibit hepatotoxicity due to metabolic epoxidation of the thiophene ring. In vitro assays suggest:

- Cytotoxicity : IC50 values of 12–25 µM in HepG2 cells .

- Reactive metabolites : Thiophene-S-oxide intermediates detected via LC-MS/MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress debromination during electrochemical synthesis?

Debromination is minimized by:

Q. How to resolve contradictions in reported toxicity data for bromoethynyl-thiophene derivatives?

Discrepancies in toxicity studies (e.g., IC50 variability) arise from:

Q. What computational models predict the copolymerization efficiency of 2-(bromoethynyl)thiophene in conjugated polymers?

DFT-based Fukui indices identify the ethynyl-Br group as the preferred site for Pd-catalyzed cross-coupling (e.g., Sonogashira reactions). Key parameters:

Q. How does bromoethynyl substitution alter the anti-corrosion properties of thiophene derivatives?

Inhibition efficiency (IE) of 2-(bromoethynyl)thiophene on mild steel in HCl was modeled via molecular dynamics:

Q. What mechanistic insights explain the antimicrobial inactivity of certain 2-(bromoethynyl)thiophene analogs?

Despite structural similarity to active thiophene derivatives (e.g., 2-chloromethyl-thiophene), bromoethynyl analogs show poor antimicrobial activity due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.